molecular formula C15H15N3O2S B5544990 4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No. B5544990
M. Wt: 301.4 g/mol
InChI Key: OIXZYPFIZMBFNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine involves developing methods for the preparation of condensed thienopyrimidine compounds through various chemical reactions and conditions. For instance, the synthesis of dihydro-10H-pyrano[3′,4′: 5,6]pyrido[3,2:4″,5″]-thieno[3″,2″-d][3,1]-oxazines and -pyrimidines was achieved by optimizing conditions for chlorodeoxygenation of condensed thieno-pyrimidin-4-ones (Dabaeva et al., 1995).

Molecular Structure Analysis

An X-ray crystallographic study has been carried out on derivatives of condensed thienopyrimidimines to understand the molecular structure of these compounds. For example, the structure of 5-(2-ethoxymethylhydrazino)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]-1,2,4-triazolo[2,3-c]pyrimidine was detailed, providing insights into the molecular configuration and the arrangement of atoms within the compound (Oganisyan et al., 2001).

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on synthesizing and evaluating the biological activities of pyrimidine derivatives, including their anticonvulsant, antimicrobial, and antitumor properties. For instance, Dashyan et al. (2016) developed a method for preparing derivatives based on pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, demonstrating their potential anticonvulsant activity (Dashyan et al., 2016). Similarly, Rostom et al. (2009) synthesized and screened a series of polymethoxylated fused pyridine ring systems, including pyrido[3,2-c]pyridines and pyrano[3,2-c]pyridines, for in vitro antitumor activity, revealing broad-spectrum antitumor effects (Rostom et al., 2009).

Antimicrobial and Antitumor Pharmacophore Sites

Bhat et al. (2020) conducted a computational analysis of annulated pyrano[2,3-d]pyrimidine derivatives, identifying specific pharmacophore sites responsible for their antibacterial and antitumor activities. This study illustrates the importance of electronic effects of substituents on the antimicrobial activity of these compounds and their potential as drug candidates (Bhat et al., 2020).

Chemical Transformations and Drug Synthesis

Research on pyrazolo[3,4-d]pyrimidines, a closely related class, has explored their synthesis and potential applications in drug development. Bulychev et al. (1980) investigated the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines, contributing to the development of new pharmaceutical compounds (Bulychev et al., 1980).

properties

IUPAC Name

15-methoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-15(2)5-10-8(6-20-15)4-9-11-12(21-14(9)18-10)13(19-3)17-7-16-11/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZYPFIZMBFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-7-Oxa-11-thia-2,4,10-triazabenzo[b]fluorene, 1-methoxy-8,8-dimethyl-8,9-dihydro-

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